molecular formula C21H28N2O3 B11379817 4-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

4-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11379817
M. Wt: 356.5 g/mol
InChI Key: CXHMREDVYJJTIN-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the butoxy group, the furan ring, and the pyrrolidine moiety. Common reagents used in these steps include butyl bromide for the butoxy group, furan-2-carboxylic acid for the furan ring, and pyrrolidine for the pyrrolidine moiety. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzamide core can produce the corresponding amine.

Scientific Research Applications

4-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and pyrrolidine moiety play crucial roles in the binding process, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(furan-2-ylmethyl)benzamide
  • 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Uniqueness

4-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and pyrrolidine moiety distinguishes it from other benzamide derivatives, potentially offering unique interactions with molecular targets.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

4-butoxy-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H28N2O3/c1-2-3-14-25-18-10-8-17(9-11-18)21(24)22-16-19(20-7-6-15-26-20)23-12-4-5-13-23/h6-11,15,19H,2-5,12-14,16H2,1H3,(H,22,24)

InChI Key

CXHMREDVYJJTIN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

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